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molecular formula C11H15NOS B8562006 4-(2-Dimethylaminoethylthio)benzaldehyde

4-(2-Dimethylaminoethylthio)benzaldehyde

Cat. No. B8562006
M. Wt: 209.31 g/mol
InChI Key: CRDLQHBLKBTLHB-UHFFFAOYSA-N
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Patent
US05750530

Procedure details

2-dimethylaminoethanethiol hydrochloride (1.00 g, 7.06 mmol) was suspended in dry DMSO (20 ml) and sodium hydride (60% in mineral oil, 593 mg, 2.1 equivs) was added. The reaction mixture was left stirring for 40 mins to form Me2NCH2CH2SNa, before 4-bromobenzaldehyde (1.193 g, 1 eq) was added, and the reaction mixture was then warmed to 90° C. under nitrogen. After 1 hour at 90°-100° C. analysis by thin layer chromatography (tlc) indicated almost complete disappearance of the starting material. The reaction mixture was therefore cooled, ethyl acetate was added and the mixture washed with sodium carbonate solution and brine. The mixture was then extracted with HCl (2N), basified and re-extracted with dichloromethane, dried over magnesium sulphate and the solvent was removed in vacuo to give the title compound as a yellow oil (73%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
593 mg
Type
reactant
Reaction Step Two
Quantity
1.193 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
73%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH3:7])[CH2:4][CH2:5][SH:6].[H-].[Na+].Br[C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][CH:12]=1.C(OCC)(=O)C>CS(C)=O>[CH3:2][N:3]([CH3:7])[CH2:4][CH2:5][S:6][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][CH:12]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Cl.CN(CCS)C
Step Two
Name
Quantity
593 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.193 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirring for 40 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
CUSTOM
Type
CUSTOM
Details
to form Me2NCH2CH2SNa
WAIT
Type
WAIT
Details
After 1 hour at 90°-100° C. analysis by thin layer chromatography (tlc) indicated almost complete
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was therefore cooled
WASH
Type
WASH
Details
the mixture washed with sodium carbonate solution and brine
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with HCl (2N)
EXTRACTION
Type
EXTRACTION
Details
re-extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CN(CCSC1=CC=C(C=O)C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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